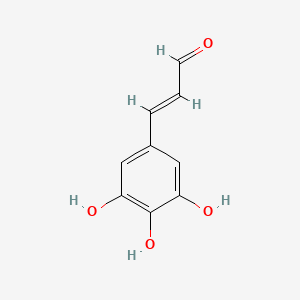

3,4,5-Trihydroxycinnamic Aldehyde

Description

Properties

Molecular Formula |

C9H8O4 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal |

InChI |

InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+ |

InChI Key |

CKEGBXUKXJTCET-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C=O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1,2,3-trimethoxybenzene, Lewis acid catalyst (e.g., trifluoromethanesulfonic acid sodium), oxoethanoic acid, hydrochloric acid, heat at 70°C for 5–8 hours | Substitution reaction forming 1,2,3-trimethoxybenzyl chloride |

| 2 | Cooling, addition of water and organic solvent (petroleum ether or ethyl acetate), phase separation | Extraction of organic phase |

| 3 | Addition of urotropine and organic acid (acetic acid or propionic acid), stirring at room temperature for 2 hours | Oxidation reaction to form 3,4,5-trimethoxybenzaldehyde |

| 4 | Washing, phase separation, concentration under reduced pressure, cooling | Crystallization and isolation of product |

Yield and Purity Data

| Embodiment | Reaction Time (h) | Yield (%) | Purity (%) (GC) |

|---|---|---|---|

| 1 | 8 | 68 | 85.0 |

| 2 | 5 | 60 | 65.5 |

| 5 | 8 | 60 | 58.7 |

Notes on Reaction Parameters

- Optimal molar ratios: 1,2,3-trimethoxybenzene: Lewis acid: oxoethanoic acid: hydrochloric acid = 1.0 : 0.4 : 1.5 : 1.5

- Lewis acids used include fluoroform sulphonate, boron trifluoride, aluminum chloride.

- Hydrochloric acid concentration ranges from 20% to 37%.

- Reaction temperature: 40–100°C.

- Organic solvents: petroleum ether, ethyl acetate.

- Organic acids: acetic acid, propionic acid.

This method provides a reliable synthetic route to 3,4,5-trimethoxybenzaldehyde, a key intermediate for further functionalization toward the hydroxy-substituted aldehyde.

Synthesis of 3,4,5-Trihydroxycinnamic Aldehyde

Direct preparation of this compound is less frequently reported, but it can be approached by modifying the aldehyde group on the cinnamic acid backbone bearing the 3,4,5-trihydroxy substitution.

Knoevenagel Condensation Approach

A green Knoevenagel condensation method has been employed to synthesize 3,4,5-trimethoxycinnamic acid from 3,4,5-trimethoxybenzaldehyde and malonic acid using ammonium bicarbonate as a catalyst under solvent-free or minimal solvent conditions. This method could be adapted for the hydroxy derivative:

- React 3,4,5-trihydroxybenzaldehyde with malonic acid in the presence of ammonium bicarbonate.

- Heat the mixture (e.g., 140°C) to promote condensation and decarboxylation.

- Isolate the resulting 3,4,5-trihydroxycinnamic acid.

- Subsequent selective reduction or oxidation steps may yield the aldehyde derivative.

Experimental Details from Related Studies

| Component | Amount | Notes |

|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | 4.06 g (20.7 mmol) | Starting material |

| Malonic acid | 2.58 g (1.2 equiv) | Condensation partner |

| Ammonium bicarbonate | 0.66 g (0.4 equiv) | Catalyst |

| Solvent | Ethyl acetate (10 mL) | Medium for reaction |

- The reaction mixture is heated in an oil bath at 140°C.

- Gas evolution (CO2) indicates condensation progress.

- After completion, the product is dissolved in saturated sodium bicarbonate solution and purified.

While this method is reported for the trimethoxy derivative, it offers a green and efficient route that can be adapted for the tri-hydroxy compound by replacing the starting aldehyde.

Summary Table of Preparation Methods

Analytical and Purity Considerations

- Gas chromatography (GC) is commonly used to assess purity, with reported purities ranging from ~58% to 85% for 3,4,5-trimethoxybenzaldehyde.

- Recrystallization and solvent extraction steps are critical for purity enhancement.

- Reaction times and molar ratios significantly affect yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 3,4,5-Trihydroxycinnamic acid.

Reduction: 3,4,5-Trihydroxycinnamyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3,4,5-Trihydroxycinnamic Aldehyde is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .

Medicine: The anti-inflammatory properties of this compound make it a potential therapeutic agent for treating inflammatory diseases. It has been investigated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory effects. It is also explored for its potential use in food preservation .

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Molecular Targets: The compound targets enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4,5-Trihydroxycinnamic Acid (THC)

- Structure : Differs by replacing the aldehyde (-CHO) group with a carboxylic acid (-COOH).

- Biological Activity: THC demonstrates potent anti-inflammatory effects in LPS-stimulated microglial cells, suppressing NO production, iNOS expression, and pro-inflammatory cytokines (TNF-α, IL-1β) via NF-κB pathway inhibition . Antioxidant activity is inferred from its phenolic hydroxyl groups.

- Applications : Studied for neuroinflammatory disorders and antioxidant therapies.

3,4,5-Trihydroxybenzaldehyde (Gallic Aldehyde)

- Biological Activity: Exhibits antioxidant properties typical of phenolic compounds, similar to gallic acid . Potential as a synthetic precursor for polyphenols or pharmaceutical intermediates.

- Applications : Used in organic synthesis and as a reference standard in antioxidant assays.

Alpha-Methyl Cinnamic Aldehyde (AMCA)

- Structure : Contains a methyl group at the alpha position of the propenal side chain and lacks hydroxyl groups.

- Safety and Use: Classified as hazardous (CAS 101-39-3), with restrictions on food contact and recommendations to avoid prolonged exposure .

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Structure : Two hydroxyl groups on the benzene ring and a carboxylic acid group.

- Biological Activity: Known for antioxidant, anti-inflammatory, and anticancer properties. Used in food, cosmetics, and as a supplement ingredient .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

Biological Activity

3,4,5-Trihydroxycinnamic Aldehyde (THCA) is a phenolic compound with significant biological activities that make it a subject of interest in various fields such as medicine, nutrition, and cosmetics. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula: CHO

- Molecular Weight: 194.18 g/mol

- Structure: Characterized by three hydroxyl groups attached to a cinnamic acid backbone at the 3, 4, and 5 positions.

The presence of multiple hydroxyl groups enhances its reactivity and biological activity compared to other similar compounds.

1. Antioxidant Activity

THCA exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress through the donation of hydrogen atoms from its hydroxyl groups. This mechanism is crucial in protecting cells from oxidative damage associated with various diseases.

2. Anti-inflammatory Properties

Research indicates that THCA can inhibit inflammatory responses by modulating key signaling pathways:

- Inhibition of Pro-inflammatory Cytokines: THCA reduces the expression of cytokines such as TNF-α and IL-6.

- Targeting NF-κB Pathway: The compound inhibits the activation of NF-κB, a critical regulator of inflammation.

- Matrix Metalloproteinase Inhibition: THCA specifically inhibits matrix metalloproteinase 9 (MMP-9), which is involved in tissue remodeling during inflammatory processes.

3. Neuroprotective Effects

Studies have shown that THCA can protect neuronal cells from damage induced by oxidative stress. In models using SH-SY5Y cells, THCA demonstrated significant neuroprotective effects against neurotoxic substances such as 6-hydroxydopamine (6-OHDA), which is relevant for conditions like Parkinson's disease .

The biological activity of THCA can be attributed to several molecular mechanisms:

- Antioxidant Mechanism: By donating electrons to free radicals, THCA neutralizes harmful reactive species.

- Regulation of Enzymatic Activity: It inhibits enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects.

- Gene Expression Modulation: THCA increases the expression of SIRT1, a protein associated with anti-inflammatory responses and longevity.

Table: Summary of Biological Activities

Case Study: Neuroprotection in SH-SY5Y Cells

In a controlled study, SH-SY5Y neuronal cells were treated with THCA at concentrations of 1 µM and 10 µM for one hour before exposure to 30 µM 6-OHDA. Cell viability was assessed using the MTT assay. Results indicated that THCA significantly improved cell survival compared to untreated controls, demonstrating its neuroprotective properties against oxidative stress .

Applications in Medicine and Industry

Given its diverse biological activities, THCA is being investigated for various applications:

- Therapeutic Uses: Potential treatment for inflammatory diseases, neurodegenerative disorders, and as an adjunct in cancer therapy due to its ability to induce apoptosis in cancer cells.

- Cosmetics Industry: Utilized for its antioxidant and anti-inflammatory properties in skincare products.

- Food Preservation: Explored for its role in extending the shelf life of food products due to its antioxidant capacity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,5-Trihydroxycinnamic Aldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions using protected hydroxy groups (e.g., methoxy or acetyl derivatives) to prevent undesired side reactions. For example, Friedel-Crafts acylation or Claisen-Schmidt condensation can be employed, followed by deprotection under acidic or basic conditions . Purity optimization requires rigorous purification techniques such as high-performance liquid chromatography (HPLC) or silica gel column chromatography, with monitoring via thin-layer chromatography (TLC). Solvent recrystallization in ethanol or methanol may further enhance crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (δ 9.8–10.0 ppm for aldehyde protons; δ 6.5–7.5 ppm for aromatic protons) and 13C NMR (δ ~190–200 ppm for carbonyl carbons) confirm structural integrity .

- IR Spectroscopy : Peaks at ~2850 cm⁻¹ (C-H stretch in aldehyde) and 1650–1750 cm⁻¹ (C=O stretch) are diagnostic .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 194.1 [M+H]+ for C9H8O4) .

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What in vitro models are suitable for preliminary assessment of its biological activity?

- Methodological Answer : BV2 microglial cells stimulated with lipopolysaccharide (LPS) are widely used to evaluate anti-inflammatory activity. Key parameters include measuring TNF-α, IL-6, and NO production via ELISA or Griess assay. Dose-response curves (e.g., 1–100 µM) and cytotoxicity assays (MTT or LDH) should be included to establish therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions often stem from variations in:

- Synthesis : Impurities or by-products (e.g., partial oxidation products) may alter bioactivity. Purity must be verified via HPLC (>95%) .

- Assay Conditions : Differences in LPS concentrations (e.g., 100 ng/mL vs. 1 µg/mL) or cell passage numbers can skew results. Standardizing protocols (e.g., ATCC cell lines, serum-free media) is critical .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across triplicate experiments .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., methoxy, halogen, or alkyl groups) at positions 3, 4, or 5 on the aromatic ring. Use Suzuki coupling or nucleophilic aromatic substitution .

- Biological Testing : Screen derivatives in standardized assays (e.g., NF-κB inhibition in RAW 264.7 macrophages) .

- Computational Modeling : Apply quantitative SAR (QSAR) models using software like Schrödinger Suite to predict activity trends .

Q. How to design experiments to study its interaction with aldehyde dehydrogenase (ALDH) enzymes?

- Methodological Answer :

- Enzymatic Assays : Use spectrophotometric methods to monitor NADH production at 340 nm. Prepare reaction mixtures containing ALDH enzyme, NAD+, and this compound in phosphate buffer (pH 7.4). Calculate kinetic parameters (Km, Vmax) via Lineweaver-Burk plots .

- Inhibition Studies : Compare IC50 values with known ALDH inhibitors (e.g., disulfiram) to assess potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.